molecular formula C8H19ClN2O B8619316 2-Methyl-2-(piperazin-1-yl)propan-1-ol hydrochloride

2-Methyl-2-(piperazin-1-yl)propan-1-ol hydrochloride

Cat. No. B8619316
M. Wt: 194.70 g/mol
InChI Key: JMQOIXBPYUOYIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08252792B2

Procedure details

To a solution of 4-(2-hydroxy-1,1-dimethyl-ethyl)-piperazin-1-carboxylic acid tert-butyl ester (0.42 g) in anhydrous dichloromethane (10 mL) was added 2M hydrogen chloride (8.4 ml) and the mixture stirred for 12 hours. The solvent was evaporated to give 2-methyl-2-piperazin-1-yl-propan-1-ol hydrochloride salt as a white solid.
Quantity
8.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][N:11]([C:14]([CH3:18])([CH3:17])[CH2:15][OH:16])[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:19]>ClCCl>[ClH:19].[CH3:18][C:14]([N:11]1[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]1)([CH3:17])[CH2:15][OH:16] |f:3.4|

Inputs

Step One
Name
Quantity
0.42 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C(CO)(C)C
Name
Quantity
8.4 mL
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
Cl.CC(CO)(C)N1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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